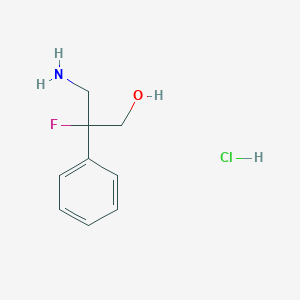

3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

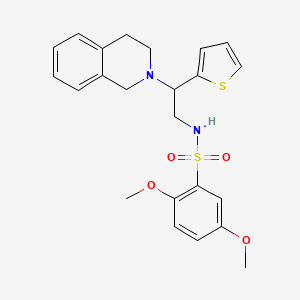

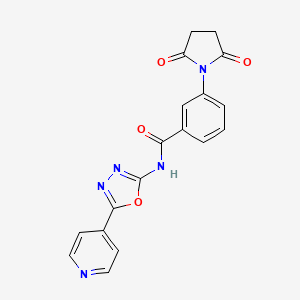

“3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2229316-33-8 . It has a molecular weight of 205.66 . The compound is typically available in powder form .

Molecular Structure Analysis

The IUPAC Name for this compound is “3-amino-2-fluoro-2-phenylpropan-1-ol hydrochloride” and its Inchi Code is "1S/C9H12FNO.ClH/c10-9(6-11,7-12)8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2;1H" .Aplicaciones Científicas De Investigación

Antioxidant and Membrane-Stabilizing Properties

- A study investigated the antioxidant and membrane-stabilizing properties of hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols in vitro. These compounds showed no significant antioxidant or antiradical activity in different model systems. However, they exhibited pronounced anti-hemolytic effects in a model of erythrocyte oxidative stress, suggesting a membrane-stabilizing effect due to interaction with some structural components of cell membranes (Malakyan et al., 2010).

Synthesis and Evaluation for Immunomodulatory Activity

- Another study focused on the synthesis and evaluation of immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, which are structurally simplified derivatives of myriocin. These compounds demonstrated varying degrees of immunosuppressive activity, indicating their potential utility in organ transplantation (Kiuchi et al., 2000).

Cross-Coupling of Remote C–H Bonds

- Research into the cross-coupling of remote meta-C–H bonds directed by a U-shaped template has provided insights into the arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives. This approach, using an easily removable nitrile template, highlights a method for the functionalization of molecules related to 3-phenylpropanol derivatives, which could be applied to the synthesis of compounds with potential pharmaceutical applications (Wan et al., 2013).

Chemoenzymatic Synthesis of Antidepressants

- The chemoenzymatic synthesis of non-tricyclic antidepressants, including Fluoxetine, Tomoxetine, and Nisoxetine, starting from 3-chloro-1-phenylpropan-1-ol, demonstrates the importance of these structural motifs in medicinal chemistry. This study showcases the versatility of such compounds in the synthesis of clinically relevant drugs (Liu, Hoff, & Anthonsen, 2000).

Enantioselective Reduction of β-Amino Ketones

- A study on the semi-rational engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones to produce important intermediates for antidepressant synthesis highlights the potential application of 3-amino-2-fluoro-2-phenylpropan-1-ol hydrochloride in producing chiral building blocks for pharmaceuticals (Zhang et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-2-fluoro-2-phenylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-9(6-11,7-12)8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKGGGBPMZOOCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(CO)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-fluoro-2-phenylpropan-1-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

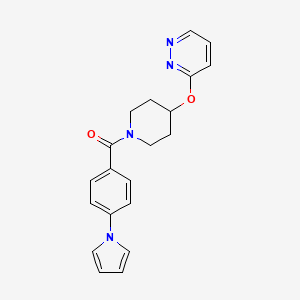

![2-[1-[4-(4-Acetylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2832925.png)

![Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2832929.png)

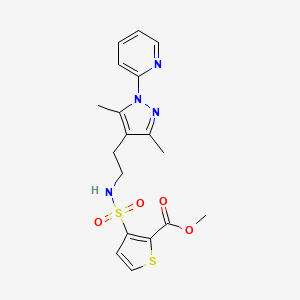

![4-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethyl}-N-propylpiperazine-1-carboxamide](/img/structure/B2832938.png)

![6-Oxaspiro[3.5]nonan-9-amine](/img/structure/B2832941.png)

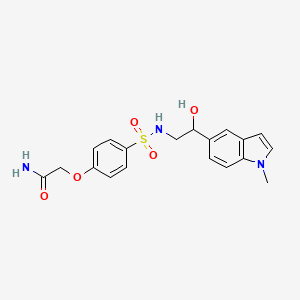

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2832945.png)

![4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2832948.png)